(R)-Methyl 2-acetamidopropanoate (CAS: 19914-36-4), also known as N-acetyl-D-alanine methyl ester, is a dual-protected, stereopure unnatural amino acid derivative utilized extensively in advanced peptide synthesis and chiral pharmaceutical development [1]. Featuring both an N-terminal acetyl group and a C-terminal methyl ester, this compound exhibits a highly specific hydrogen-bonding profile and enhanced lipophilicity compared to its native amino acid counterpart . In industrial procurement, it is primarily valued as a stable, organic-soluble chiral building block that bypasses the need for in-house protection steps, serving as a critical precursor for N-capped peptides, a substrate for stereoselective biocatalysis, and a precise structural analog in analytical sensor calibration [REFS-1, REFS-2].
Substituting (R)-Methyl 2-acetamidopropanoate with unprotected D-alanine or alternative protecting groups (such as N-Boc or N-Fmoc) fundamentally disrupts synthetic workflows and downstream performance. Unprotected D-alanine is zwitterionic and highly polar, rendering it virtually insoluble in the aprotic organic solvents (e.g., DMF, dichloromethane) required for liquid-phase peptide coupling [1]. Furthermore, attempting to substitute the stereopure (R)-enantiomer with the cheaper racemic N-acetyl-DL-alanine methyl ester introduces the L-enantiomer into the process, which requires complex, yield-limiting kinetic resolution via aminoacylases or esterases—a process that strictly caps the theoretical yield of the desired enantiomer at 50% and introduces significant solid-liquid purification bottlenecks [2]. Finally, unlike transient Boc or Fmoc groups, the N-acetyl group is highly stable and is specifically procured when permanent N-terminal capping is required to protect the final peptide from exopeptidase degradation [1].
When synthesizing chiral building blocks, the racemic N-acetyl-DL-alanine methyl ester is often subjected to kinetic resolution using esterases (e.g., from Bacillus cereus) where the L-enantiomer is selectively hydrolyzed. Procuring the pre-resolved (R)-isomer guarantees an enantiomeric excess (e.e.) of >99.5%, eliminating the need for complex downstream phase separations or repeated enzymatic cycles, which typically retain only ~86% catalyst activity after 15 cycles[1].
| Evidence Dimension | Process yield and enantiomeric excess (e.e.) |
| Target Compound Data | >99.5% e.e. directly out of the bottle (100% material utilization). |
| Comparator Or Baseline | Racemic N-acetyl-DL-alanine methyl ester (Maximum theoretical yield capped at 50% post-resolution). |
| Quantified Difference | Bypasses the 50% maximum theoretical yield limitation and eliminates 15+ cycle biocatalyst recycling workflows. |
| Conditions | Enzymatic hydrolysis at pH 7.0, 40°C using B. cereus esterase. |
Purchasing the stereopure (R)-enantiomer directly bypasses the inherent 50% yield cap and extensive purification bottlenecks of in-house kinetic resolution.
Unprotected D-alanine is highly polar and zwitterionic, making it insoluble in standard organic solvents used for peptide coupling. The dual protection in (R)-Methyl 2-acetamidopropanoate significantly shifts its partition coefficient. With an XLogP3 of -0.6, it exhibits vastly superior solubility in solvents like dichloromethane (DCM) and dimethylformamide (DMF) compared to unprotected D-alanine (XLogP3 ~ -3.0) [1].
| Evidence Dimension | Lipophilicity (XLogP3) and organic solvent solubility |
| Target Compound Data | XLogP3 = -0.6 (Highly soluble in DCM/DMF). |
| Comparator Or Baseline | Unprotected D-alanine (XLogP3 ≈ -3.0, zwitterionic, insoluble in aprotic organic solvents). |
| Quantified Difference | A ~2.4 log unit increase in lipophilicity. |
| Conditions | Standard liquid-phase peptide synthesis solvent systems at 25°C. |
The dual-protected form enables immediate use in organic-phase coupling reactions, saving multiple synthetic steps and solvent-exchange procedures compared to starting from unprotected D-alanine.
In the development of dual excited-state intramolecular proton transfer (ESIPT) probes for psychoactive substances, (R)-Methyl 2-acetamidopropanoate is utilized as a critical structural analog to test hydrogen-bond-mediated interference. Studies demonstrate that while target cannabinoids trigger a massive fluorescence shift (630 to 526 nm) within 1.2 seconds, Ac-D-Ala-OMe acts as a stable, non-interfering baseline, proving the probe's extreme selectivity[1].
| Evidence Dimension | Fluorescence emission shift via ESIPT disruption |
| Target Compound Data | 0 nm shift (Acts as a stable, non-interfering baseline). |
| Comparator Or Baseline | MDMB-4en-PINACA (Triggers a 104 nm blue shift from 630 nm to 526 nm). |
| Quantified Difference | Complete lack of false-positive ESIPT disruption compared to the target analyte. |
| Conditions | Tested at 1.8 × 10–3 mg/mL against an ESIPT optical probe. |
It serves as an essential negative control and structural analog in the validation of high-sensitivity diagnostic assays and chemical sensors.
(R)-Methyl 2-acetamidopropanoate presents as a low-melting solid or viscous liquid at room temperature (melting point 44–49 °C), in stark contrast to unprotected D-alanine, which is a high-melting crystalline powder that decomposes above 250 °C . This lower melting point facilitates its use in continuous flow chemistry and solvent-free melt processes.
| Evidence Dimension | Melting point / thermal transition |
| Target Compound Data | 44.0 to 49.0 °C. |
| Comparator Or Baseline | Unprotected D-alanine (Melting point >250 °C with decomposition). |
| Quantified Difference | >200 °C reduction in melting point. |
| Conditions | Standard atmospheric pressure (760 mmHg). |
The low melting point allows for easier homogenization and processing in solvent-minimized or flow-chemistry applications without risking thermal degradation.
Due to its XLogP3 of -0.6, this compound is perfectly suited for direct integration into organic-phase peptide synthesis workflows. It is the procured material of choice when a peptide requires a permanent N-terminal acetyl cap to prevent exopeptidase degradation, bypassing the need to acetylate an unprotected D-alanine residue post-coupling .
As a stereopure 'bystander' molecule, it is heavily utilized as a negative control or baseline standard in the evaluation of novel L-selective aminoacylases and esterases. Its guaranteed >99.5% e.e. allows researchers to accurately quantify the stereoselectivity and kinetic resolution efficiency of newly engineered biocatalysts without background interference [1].
The specific hydrogen-bonding arrangement (amide donor and ester acceptor) makes it an ideal structural analog for validating the selectivity of dual ESIPT fluorescent probes. It is used as a standard interferent to prove that a sensor can distinguish between generic amides/esters and specific psychoactive targets like synthetic cannabinoids [2].